molecular formula C12H17N B12968276 2-Methyl-1-(3-vinylphenyl)propan-1-amine

2-Methyl-1-(3-vinylphenyl)propan-1-amine

Cat. No.: B12968276
M. Wt: 175.27 g/mol
InChI Key: KGHKPMHZRKUDPH-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-vinylphenyl)propan-1-amine is a substituted propan-1-amine derivative featuring a 3-vinylphenyl group attached to the primary amine. Propan-1-amine derivatives are versatile in medicinal chemistry due to their amine functionality, which enables interactions with biological targets such as ion channels, transporters, and enzymes. The 3-vinylphenyl substituent introduces electron-rich aromaticity and a reactive vinyl group, which may influence pharmacokinetic properties, metabolic stability, and binding affinity compared to other substituted phenyl or heterocyclic analogs .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(3-ethenylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H17N/c1-4-10-6-5-7-11(8-10)12(13)9(2)3/h4-9,12H,1,13H2,2-3H3

InChI Key

KGHKPMHZRKUDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC(=C1)C=C)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-vinylphenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted phenylpropan-1-amine derivatives .

Scientific Research Applications

2-Methyl-1-(3-vinylphenyl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-vinylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d)

  • Structure : A tertiary amine with a 3-(trifluoromethyl)phenyl group and a methyl branch on the propan-1-amine backbone.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability. This compound (16d) was synthesized as a CaV1.3 calcium channel inhibitor, demonstrating the role of electron-withdrawing substituents in modulating ion channel activity .

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS 1173241-51-4)

  • Structure : A positional isomer of 16d, with the trifluoromethyl group at the para position.
  • Properties : Molecular weight = 217.23 g/mol; molecular formula = C11H14F3N. The para-substitution may reduce steric hindrance compared to meta-substituted analogs .

2-Methyl-1-(2-methylphenyl)propan-1-amine (CAS 860701-50-4)

  • Structure : Features a methyl group at the ortho position of the phenyl ring.
  • Properties: Molecular weight = 163.26 g/mol; liquid state at room temperature.

Heterocyclic Propan-1-amine Derivatives

2-Methyl-1-(5-Methyl-1H-Benzimidazol-2-yl)propan-1-amine

  • Structure : A benzimidazole-substituted propan-1-amine.
  • Properties : CAS 7031-53-0; molecular weight = 203.28 g/mol. The benzimidazole group confers basicity and hydrogen-bonding capacity, often exploited in kinase or receptor-targeting agents. Safety data indicate standard handling precautions (e.g., storage at 4°C) .

2-(3-Methylthiophen-2-yl)propan-1-amine (CAS 1343109-06-7)

  • Structure : Thiophene ring substituted with a methyl group at the 3-position.
  • Properties : Molecular weight = 155.26 g/mol; sulfur-containing heterocycles may enhance metabolic stability or modulate redox activity .

Dexchlorpheniramine Maleate

  • Structure : (3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine.
  • Activity : A potent antihistamine; the pyridyl and chlorophenyl groups contribute to H1 receptor antagonism. Demonstrates how branched amines and aromatic substituents optimize therapeutic effects .

(E)-N,N-Dimethyl-3-(4-styrylphenoxy)propan-1-amine (OX03771)

  • Structure: Styrylphenoxy-substituted propan-1-amine.
  • Activity: Inhibits squalene synthase (EC50 = 526 nM), highlighting the impact of extended conjugation (styryl group) on enzyme inhibition.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
2-Methyl-1-(3-vinylphenyl)propan-1-amine 3-vinylphenyl C12H15N 173.25 (calculated) Hypothesized ion channel modulation -
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine 3-(trifluoromethyl)phenyl C11H12F3N 215.21 CaV1.3 calcium channel inhibitor
Dexchlorpheniramine Maleate 4-chlorophenyl, pyridyl C16H19ClN2·C4H4O4 435.33 H1 receptor antagonist
OX03771 4-styrylphenoxy C19H23NO 281.39 Squalene synthase inhibitor
2-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine Benzimidazole C12H17N3 203.28 Kinase/receptor targeting (safety data)

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